molecular formula C13H13N5O3 B11790555 2-(6-(3-Isopropyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)acetic acid

2-(6-(3-Isopropyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)acetic acid

Cat. No.: B11790555
M. Wt: 287.27 g/mol
InChI Key: PBNULBSMNWEUFL-UHFFFAOYSA-N
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Description

2-(6-(3-Isopropyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)acetic acid is a complex organic compound that belongs to the class of triazolopyridines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-(3-Isopropyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)acetic acid typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the oxadiazole ring, the triazole ring, and the final coupling with the pyridine ring.

    Formation of Oxadiazole Ring: The oxadiazole ring can be synthesized by reacting an appropriate amidoxime with an acid chloride under reflux conditions.

    Formation of Triazole Ring: The triazole ring is formed by cyclization of a hydrazine derivative with a nitrile compound.

    Coupling with Pyridine Ring: The final step involves coupling the oxadiazole-triazole intermediate with a pyridine derivative using a suitable coupling reagent such as EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-(6-(3-Isopropyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)acetic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the oxadiazole and triazole rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted oxadiazole or triazole derivatives.

Scientific Research Applications

2-(6-(3-Isopropyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)acetic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-(6-(3-Isopropyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)acetic acid involves its interaction with specific molecular targets and pathways. The compound may act by:

    Inhibiting Enzymes: Binding to and inhibiting the activity of specific enzymes involved in metabolic pathways.

    Modulating Receptors: Interacting with cellular receptors to modulate signal transduction pathways.

    Altering Gene Expression: Influencing the expression of genes related to inflammation, cell proliferation, or apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • 3-Isopropyl-1,2,4-oxadiazol-5-yl)methanamine
  • 1-(3-Isopropyl-1,2,4-oxadiazol-5-yl)-N-methylmethanamine trifluoroacetate
  • 4-(3-Isopropyl-1,2,4-oxadiazol-5-yl)piperidine

Uniqueness

2-(6-(3-Isopropyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)acetic acid is unique due to its combination of oxadiazole, triazole, and pyridine rings, which confer distinct chemical and biological properties. This unique structure allows it to interact with a variety of molecular targets, making it a versatile compound for research and industrial applications.

Properties

Molecular Formula

C13H13N5O3

Molecular Weight

287.27 g/mol

IUPAC Name

2-[6-(3-propan-2-yl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]acetic acid

InChI

InChI=1S/C13H13N5O3/c1-7(2)12-14-13(21-17-12)8-3-4-9-15-16-10(5-11(19)20)18(9)6-8/h3-4,6-7H,5H2,1-2H3,(H,19,20)

InChI Key

PBNULBSMNWEUFL-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NOC(=N1)C2=CN3C(=NN=C3CC(=O)O)C=C2

Origin of Product

United States

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